4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and ethyl cyanoacetate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the pyrimidine core or the sulfonyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyrimidine core are key structural features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Shares the piperazine and pyrimidine structures but differs in functional groups.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and methoxyphenyl group but has a different core structure.
Uniqueness
4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group, in particular, may contribute to unique interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-5-fluoro-6-(4-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-3-26(23,24)22-10-8-21(9-11-22)17-15(18)16(19-12-20-17)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVTUFITTGIWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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